4-butyl-7,8-dimethoxy-2H-chromen-2-one
Overview
Description
4-butyl-7,8-dimethoxy-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and have been widely studied for their medicinal properties .
Preparation Methods
The synthesis of 4-butyl-7,8-dimethoxy-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the alkylation of 7,8-dimethoxy-2H-chromen-2-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
4-butyl-7,8-dimethoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-butyl-7,8-dimethoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of specific enzymes and modulation of signaling pathways involved in inflammation and oxidative stress . The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in the regulation of cell proliferation and apoptosis .
Comparison with Similar Compounds
4-butyl-7,8-dimethoxy-2H-chromen-2-one can be compared with other coumarin derivatives such as:
4-butyl-7,8-dihydroxy-2H-chromen-2-one: This compound differs by having hydroxyl groups instead of methoxy groups, which can significantly alter its chemical reactivity and biological activity.
7,8-dimethoxy-2H-chromen-2-one: Lacking the butyl group, this compound may have different solubility and pharmacokinetic properties.
4-methyl-7,8-dimethoxy-2H-chromen-2-one: The presence of a methyl group instead of a butyl group can influence the compound’s interaction with biological targets and its overall efficacy.
Properties
IUPAC Name |
4-butyl-7,8-dimethoxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-4-5-6-10-9-13(16)19-14-11(10)7-8-12(17-2)15(14)18-3/h7-9H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQGZPVURQNWNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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